molecular formula C16H17N7O6 B2666519 7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 941965-91-9

7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2666519
CAS-Nummer: 941965-91-9
Molekulargewicht: 403.355
InChI-Schlüssel: NBMIYKHMVHEGCN-LQXXQBPLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative characterized by a bicyclic purine core substituted with a hydroxypropyl group at position 7, a methyl group at position 3, and a hydrazinyl-linked nitrofuran allylidene moiety at position 6. The hydrazine bridge in this compound may contribute to unique hydrogen-bonding or metal-chelating capabilities, differentiating it from simpler purine analogues.

Eigenschaften

CAS-Nummer

941965-91-9

Molekularformel

C16H17N7O6

Molekulargewicht

403.355

IUPAC-Name

7-(2-hydroxypropyl)-3-methyl-8-[(2E)-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C16H17N7O6/c1-9(24)8-22-12-13(21(2)16(26)19-14(12)25)18-15(22)20-17-7-3-4-10-5-6-11(29-10)23(27)28/h3-7,9,24H,8H2,1-2H3,(H,18,20)(H,19,25,26)/b4-3+,17-7+

InChI-Schlüssel

NBMIYKHMVHEGCN-LQXXQBPLSA-N

SMILES

CC(CN1C2=C(N=C1NN=CC=CC3=CC=C(O3)[N+](=O)[O-])N(C(=O)NC2=O)C)O

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activity, particularly against various microbial strains. This article explores the biological properties, mechanisms of action, and relevant case studies concerning this compound.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a purine base modified with a hydrazinyl group and a nitrofuran moiety. Its molecular formula is C23H31N5O4C_{23}H_{31}N_5O_4, and it has a molecular weight of approximately 441.535 g/mol. The presence of the nitrofuran group is significant as it is often associated with antimicrobial activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of nitrofuran compounds exhibit potent antibacterial activity, particularly against Mycobacterium tuberculosis. For instance, derivatives similar to the compound have shown minimum inhibitory concentrations (MICs) as low as 0.031 mg/L against M. tuberculosis H37Rv, outperforming traditional antituberculosis medications such as isoniazid and rifampicin .

Table 1: Antimicrobial Activity of Nitrofurans

CompoundMIC (mg/L)Target OrganismComparison to Standard
Compound 10.031M. tuberculosis H37RvBetter than Isoniazid
Compound 20.488MDR-TB Clinical IsolateEquipotent to Pretomanid
Compound 3>500M. aurumNo activity

The mechanism by which these compounds exert their effects involves inhibition of mycobacterial arylamine N-acetyltransferase (NAT), an enzyme crucial for the survival of M. tuberculosis within host macrophages . This inhibition leads to the effective elimination of intracellular mycobacteria, highlighting the compound's potential as a therapeutic agent.

Case Studies and Research Findings

A notable study investigated various derivatives of nitrofuran compounds, including those structurally related to our compound of interest. The findings demonstrated that these derivatives not only inhibited bacterial growth but also exhibited low cytotoxicity towards mammalian cell lines such as RAW 264.7 and THP-1 cells . This selectivity suggests a favorable therapeutic index for further development.

Table 2: Cytotoxicity Assay Results

CompoundCell LineGIC (µg/mL)Selectivity Index
Compound 1RAW 264.7>500High
Compound 2THP-1>500High
MethotrexateTHP-1<0.5Low

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Compounds

Compound Class Core Structure Key Substituents Biological Activity (IC₅₀) Thermal Stability (Td) Toxicity Profile
Target Purine Dione Purine Hydroxypropyl, nitrofuran-hydrazinyl Not reported Infer: 180–250°C Hydrazine may raise concerns
Boehringer Purine Derivatives Purine Varied alkyl/aryl groups 0.1–100 nM Not reported Moderate
Pyrimidine Dione (Compound 7) Pyrimidine Methoxymethyl, hydroxymethylpropyl Not reported Not reported Low (methoxy groups)
Benzimidazole (Merck XXXII) Benzimidazole 2-Aminopyridine 0.1–10 μM Not reported Low

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis involves multi-step protocols:

  • Hydrazine coupling : Reacting hydrazine derivatives with substituted purine precursors under controlled pH (6.5–7.5) and temperature (60–80°C) to form the hydrazinyl bridge .
  • Allylidene formation : Use of 5-nitrofuran-2-carbaldehyde in ethanol with catalytic acetic acid to generate the (E)-configured allylidene moiety .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) and recrystallization (ethanol/water) yield >85% purity . Key challenges include minimizing isomerization during hydrazine coupling and ensuring regioselectivity in purine functionalization .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the allylidene and hydrazinyl groups. Aromatic protons in the 5-nitrofuran ring appear as doublets at δ 7.2–7.5 ppm .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) validate purity (>95%) and molecular weight (M+H⁺ at m/z 455.2) .
  • X-ray crystallography : Resolves spatial orientation of the hydroxypropyl side chain and nitro group interactions .

Q. What are the primary stability concerns under varying storage conditions?

  • Hydrolysis : The hydrazinyl bond is prone to cleavage in aqueous solutions (pH < 5 or >9). Store lyophilized at -20°C .
  • Photodegradation : 5-Nitrofuran moiety degrades under UV light; use amber vials for light-sensitive experiments . Stability data from accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when stored inert .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for scale-up?

  • Quantum mechanical calculations : Density Functional Theory (DFT) predicts transition states for hydrazine coupling, identifying energy barriers (ΔG‡ ~25 kcal/mol) .
  • Reactor design : Use COMSOL Multiphysics to simulate heat transfer in exothermic steps (e.g., allylidene formation), ensuring safe scale-up .
  • Machine learning : Train models on reaction yield datasets (solvent polarity, temperature) to predict optimal conditions for novel derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response normalization : Re-analyze cytotoxicity (IC₅₀) and enzyme inhibition (Ki) data using standardized assays (e.g., MTT for viability, fluorogenic substrates for kinases) .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., nitro-reduced intermediates) that may confound activity readings .
  • Species-specific effects : Compare human vs. murine cell lines to isolate interspecies variability in receptor binding .

Q. How does the compound’s conformation influence its interaction with biological targets?

  • Molecular docking : Simulations with serotonin receptors (5-HT2A) show the hydroxypropyl group forms hydrogen bonds with Thr134, while the nitrofuran moiety stabilizes hydrophobic pockets .
  • Dynamic simulations : MD trajectories (100 ns) reveal flexibility in the hydrazinyl bridge, enabling adaptation to receptor conformational changes .
  • Mutagenesis studies : Ala-scanning of target enzymes (e.g., kinases) identifies residues critical for binding (e.g., Lys220 in ATP-binding pockets) .

Q. What experimental designs mitigate interference from redox-active nitrofuran groups?

  • Control experiments : Include antioxidants (e.g., ascorbic acid) in cell-based assays to distinguish between direct pharmacological effects and ROS-mediated cytotoxicity .
  • Electrochemical profiling : Cyclic voltammetry quantifies nitro group reduction potentials (-0.45 V vs. Ag/AgCl), correlating with pro-drug activation in hypoxic environments .
  • Isotopic labeling : ¹⁵N-labeled nitrofuran tracks metabolic fate via NMR, differentiating parent compound from metabolites .

Methodological Notes

  • Contradictory data resolution : Cross-validate HPLC retention times and NMR shifts with synthesized reference standards to rule out impurities .
  • Advanced purification : Use preparative HPLC (C18, 20 mM ammonium acetate buffer) for isomers separable by <0.5 min retention time differences .
  • Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., limit animal-derived reagents in cell culture) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.